Ramipril-d5 is a deuterated analogue of Ramipril, an angiotensin-converting enzyme inhibitor widely used in the treatment of hypertension and heart failure. The compound is notable for its incorporation of deuterium atoms, which enhances its stability and allows for precise analytical applications, particularly in pharmacokinetic studies. Ramipril itself is derived from the amino acid L-alanine and is classified as a prodrug, meaning it is metabolized into its active form, Ramiprilat, after administration.
Ramipril-d5 is synthesized from Ramipril through hydrogen-deuterium exchange methods. It falls under the category of pharmaceutical compounds and is primarily classified as an antihypertensive agent. Its chemical structure includes a bicyclic framework that contributes to its biological activity.
The synthesis of Ramipril-d5 involves several key steps, primarily focusing on the exchange of hydrogen with deuterium. Various methods have been reported for this process:
Ramipril-d5 retains the core structure of Ramipril, characterized by a bicyclic system with a carboxylate group and an ethyl side chain. The incorporation of deuterium alters its mass but does not significantly change its chemical behavior.
The structural representation illustrates the positions where deuterium atoms are substituted for hydrogen, which can be crucial for mass spectrometric analysis .
Ramipril-d5 participates in similar chemical reactions as its non-deuterated counterpart. Key reactions include:
Ramipril acts by inhibiting the angiotensin-converting enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in:
The mechanism enhances cardiac output and decreases workload on the heart, making it effective in managing hypertension and heart failure .
These properties are critical for both pharmaceutical formulation and analytical methodologies where precision is required .
Ramipril-d5 is primarily utilized in research settings as an internal standard for:
The use of deuterated compounds like Ramipril-d5 enhances the reliability of analytical results, making it a valuable tool in pharmacological research .
Ramipril-d5 (C23H27D5N2O5) is a deuterated stable isotope of the angiotensin-converting enzyme (ACE) inhibitor ramipril. Its molecular weight is 421.54 g/mol, reflecting the replacement of five hydrogen atoms with deuterium at the phenyl ring of the molecule (specifically, a pentadeuterated phenyl group: C6D5) [1] [5] [8]. The SMILES notation ([2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1CCC...
) explicitly confirms deuterium atoms occupy all positions of the phenyl ring [3] [8] [9]. This targeted deuteration minimally alters the molecular geometry while significantly enhancing the compound’s utility in quantitative assays.
Table 1: Molecular Comparison of Ramipril and Ramipril-d5
Property | Ramipril | Ramipril-d5 | |
---|---|---|---|
Molecular Formula | C23H32N2O5 | C23H27D5N2O5 | |
Molecular Weight (g/mol) | 416.51 | 421.54 | |
Deuterium Sites | None | Phenyl ring (5 sites) | |
CAS Number | 87333-19-5 | 1132661-86-9 | [5] [8] |
The deuteration in Ramipril-d5 does not alter the core pharmacophore responsible for ACE inhibition. Both compounds share identical stereochemistry at the chiral centers: (2S,3aS,6aS)-configuration for the cyclopenta[b]pyrrole moiety and S-configuration at the alanine and proline-like residues [8]. This structural integrity ensures that Ramipril-d5 mirrors the biochemical activity of its non-deuterated counterpart, with an identical IC50 of 5 nM against ACE [1] [3]. The primary distinction lies in physicochemical properties arising from isotopic mass differences (e.g., bond vibration energies), which facilitate detection via mass spectrometry without affecting receptor binding [7] [8].
Ramipril-d5 exhibits high solubility in DMSO (100 mg/mL, 237.23 mM), critical for in vitro applications [1] [9]. It remains stable under the following conditions:
Table 2: Stability and Solubility Profile of Ramipril-d5
Parameter | Specification | |
---|---|---|
Solubility in DMSO | 100 mg/mL (237.23 mM) | |
Solid-State Stability | ≥2 years at 4°C; ≥3 years at -20°C | |
Solution Stability | 1 month at -20°C; 6 months at -80°C | |
Handling Recommendations | Protect from light and moisture; use anhydrous solvents | [1] [8] |
Though single-crystal X-ray data for Ramipril-d5 remains unpublished, its non-deuterated form crystallizes in an orthorhombic system. Deuterium substitution induces detectable shifts in spectroscopic signatures:
Table 3: Key Synonyms and Identifiers of Ramipril-d5
Identifier | Value | |
---|---|---|
IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid | |
Synonyms | HOE-498-d5; Altace-d5; Cardace-d5 | |
CAS Number | 1132661-86-9 | |
Drug Type | Cardiac Drugs (Stable Isotope) | [5] [8] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1